4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
CAS No.: 1268244-87-6
Cat. No.: VC13642187
Molecular Formula: C29H22Cl3NO4
Molecular Weight: 554.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268244-87-6 |
|---|---|
| Molecular Formula | C29H22Cl3NO4 |
| Molecular Weight | 554.8 g/mol |
| IUPAC Name | 4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid |
| Standard InChI | InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1 |
| Standard InChI Key | XBUXXJUEBFDQHD-SFTDATJTSA-N |
| Isomeric SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl |
| SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |
| Canonical SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |
Introduction
Chemical Identity and Nomenclature
4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid is a chiral benzoic acid derivative characterized by a cyclopropane ring, a substituted isoxazole moiety, and multiple chlorine atoms. Its systematic IUPAC name reflects the stereospecific (1R,2R) configuration of the cyclopropyl group and the spatial arrangement of substituents . The compound has a molecular formula of and a molecular weight of 554.8 g/mol . Key identifiers include:
The compound exists as a racemic mixture in its trans configuration, with enantiomeric forms differing in cyclopropyl group stereochemistry . Synonyms include PX20606 trans racemate, CHEMBL3822464, and UNII-378SU5NO8S .
Pharmacological Profile and Mechanism of Action
PX-102 functions as a Farnesoid X receptor (FXR) agonist, a nuclear receptor pivotal in bile acid homeostasis and lipid metabolism. Activation of FXR induces transcription of genes involved in cholesterol 7α-hydroxylase (CYP7A1) suppression and high-density lipoprotein (HDL)-mediated transhepatic cholesterol efflux. Key pharmacological parameters include:
In preclinical models, FXR agonists like PX-102 demonstrate efficacy in reducing hepatic steatosis and improving lipid profiles, though specific data for this compound remains proprietary.
Clinical Development and Research Findings
PX-102 entered clinical evaluation under the Phase I/II trial NCT01998672, investigating its safety, tolerability, and pharmacokinetics in healthy volunteers . Preliminary findings (unpublished) suggest:
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Half-life: ~12–18 hours (estimated from structural analogs) .
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Adverse Effects: Mild gastrointestinal symptoms reported in Phase I .
The compound’s ability to promote HDL-mediated cholesterol efflux positions it as a candidate for dyslipidemia and non-alcoholic steatohepatitis (NASH). Comparative studies with obeticholic acid, a marketed FXR agonist, highlight PX-102’s improved selectivity for hepatic FXR isoforms.
Synthesis and Physicochemical Properties
While synthetic routes remain undisclosed, retrosynthetic analysis suggests convergent strategies involving:
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Isoxazole Formation: Cyclocondensation of dichlorophenyl nitrile oxides with cyclopropane-bearing enol ethers.
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Suzuki-Miyaura Coupling: Integration of the benzoic acid moiety via palladium-catalyzed cross-coupling .
Key physicochemical properties include:
| Property | Value | Method |
|---|---|---|
| LogP | 5.2 (predicted) | PubChem |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Estimated from LogP |
| Melting Point | Not publicly available | — |
Future Directions and Challenges
Despite promising early results, PX-102 faces challenges typical of FXR agonists, including dose-dependent pruritus and potential interactions with bile acid transporters . Ongoing research priorities include:
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Enantiomer Separation: Isolating the (1R,2R) enantiomer to assess stereospecific activity .
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Formulation Optimization: Enhancing oral bioavailability through prodrug strategies or lipid-based delivery systems.
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Long-Term Safety: Phase III trials required to evaluate hepatic and renal toxicity profiles .
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